molecular formula C22H22ClN5O3S B14968164 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)butanamide

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)butanamide

Cat. No.: B14968164
M. Wt: 472.0 g/mol
InChI Key: GTGXWVZEEQYPGV-UHFFFAOYSA-N
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Description

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazine ring, an acetylamino group, and a chlorophenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)butanamide typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The acetylamino group is introduced via acetylation, and the chlorophenyl group is added through a substitution reaction. The final step involves the formation of the butanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting suitable solvents, catalysts, and reaction conditions to facilitate the reactions. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-bromophenyl)butanamide
  • **2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)butanamide

Uniqueness

The uniqueness of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)butanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22ClN5O3S

Molecular Weight

472.0 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2-chlorophenyl)butanamide

InChI

InChI=1S/C22H22ClN5O3S/c1-4-17(20(30)25-16-11-6-5-10-15(16)23)32-22-26-21(31)19(27-28-22)14-9-7-8-12(2)18(14)24-13(3)29/h5-11,17H,4H2,1-3H3,(H,24,29)(H,25,30)(H,26,28,31)

InChI Key

GTGXWVZEEQYPGV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1Cl)SC2=NN=C(C(=O)N2)C3=CC=CC(=C3NC(=O)C)C

Origin of Product

United States

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